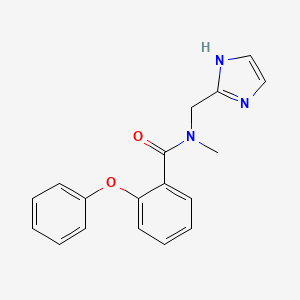![molecular formula C16H23NO2 B5325733 N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a potent non-selective nicotinic acetylcholine receptor antagonist. It is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. Mecamylamine has been found to have a wide range of pharmacological effects, making it a promising drug candidate for future research.
Mecanismo De Acción
Mecamylamine works by blocking the binding of acetylcholine to nicotinic receptors in the central and peripheral nervous system. This leads to a decrease in the release of dopamine, which is responsible for the rewarding effects of nicotine. Mecamylamine has also been found to inhibit the release of norepinephrine, which is responsible for the sympathetic nervous system's response to stress.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the sympathetic nervous system's response to stress. Mecamylamine has also been found to reduce the release of dopamine, which is responsible for the rewarding effects of nicotine. This makes it a potential treatment for nicotine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecamylamine has several advantages for lab experiments. It has a well-understood mechanism of action, making it easier to study its effects on the body. Mecamylamine is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of Mecamylamine is that it has a short half-life, making it difficult to study its long-term effects on the body.
Direcciones Futuras
There are several future directions for Mecamylamine research. One potential direction is to study its effects on Alzheimer's disease and Parkinson's disease. Mecamylamine has been found to inhibit the release of dopamine, which is responsible for the motor symptoms of Parkinson's disease. Another potential direction is to study its effects on schizophrenia. Mecamylamine has been found to reduce the release of dopamine, which is thought to be responsible for the positive symptoms of schizophrenia. Overall, Mecamylamine has a wide range of potential applications in both the medical and scientific fields, making it a promising drug candidate for future research.
Métodos De Síntesis
Mecamylamine can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the amidation of the resulting compound with ethylenediamine. The overall yield of the synthesis process is approximately 40%.
Aplicaciones Científicas De Investigación
Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, nicotine addiction, and other psychiatric disorders. Mecamylamine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUTNXJNRGXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)
![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-pyrrolidinone](/img/structure/B5325752.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5325759.png)